3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine

Description

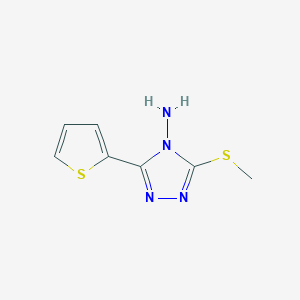

The compound 3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine belongs to the 1,2,4-triazole class, characterized by a five-membered aromatic ring with three nitrogen atoms. Key structural features include:

- Methylsulfanyl group (-SCH₃) at position 3 of the triazole ring.

- Thiophen-2-yl substituent at position 5, contributing π-electron density and influencing intermolecular interactions.

Properties

IUPAC Name |

3-methylsulfanyl-5-thiophen-2-yl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S2/c1-12-7-10-9-6(11(7)8)5-3-2-4-13-5/h2-4H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARRFYGBVYHOMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1N)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing in an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to modify the thiophene ring or the triazole ring.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine depends on its specific application:

Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.

Anti-inflammatory Activity: It could inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3 and 5

The triazole core allows for diverse substitutions, altering electronic, physical, and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Triazole Derivatives

Key Observations:

- Electron-Withdrawing Groups (EWGs) : Bromobenzyl (Table 1, row 2) and trifluoromethyl (row 5) substituents enhance antimicrobial and inhibitory activities by increasing electrophilicity .

- Electron-Donating Groups (EDGs) : Methylsulfanyl (target compound) and thiophen-2-ylmethyl (row 4) improve solubility and moderate bioactivity .

- Aromatic vs. Heteroaromatic Substituents : Pyridin-4-yl (row 3) introduces hydrogen-bonding capacity, favoring enzyme inhibition, while thiophen-2-yl enhances π-π stacking .

Table 2: Antimicrobial and Inhibitory Activities

Key Findings:

- Antimicrobial Potency : Bromobenzyl derivatives (Table 2, row 1) exhibit stronger activity due to EWGs, aligning with QSAR models where ΣQ (charge sum) and ΔE1 (HOMO-LUMO gap) correlate with efficacy .

- Enzyme Inhibition : Pyridine-containing analogs (row 2) target α-synuclein, relevant to neurodegenerative diseases .

- Structural Insights : The target compound’s thiophen-2-yl group may enhance membrane permeability compared to phenyl derivatives .

Key Notes:

Biological Activity

3-(Methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound featuring a triazole ring with significant biological activity. This compound has garnered attention in medicinal chemistry for its potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Structure

The molecular formula of this compound is . The compound consists of:

- A triazole ring that contributes to its biological activity.

- A thiophene ring which enhances its electronic properties.

- A methylsulfanyl group that may influence its reactivity and interaction with biological targets.

IUPAC Name and Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 3-methylsulfanyl-5-thiophen-2-yl-1,2,4-triazol-4-amine |

| CAS Number | 118158-91-1 |

| InChI | InChI=1S/C7H8N4S2/c1-12-7... |

| Molecular Weight | 188.29 g/mol |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 20 | 8 |

These results suggest that the compound can effectively inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

The anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the synthesis of prostaglandins involved in inflammation.

Anticancer Activity

Several studies have reported on the anticancer potential of this compound. It has shown promise in inducing apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 27.3 |

| HCT116 (Colon) | 6.2 |

These findings indicate that the compound could serve as a lead for developing new anticancer agents targeting specific signaling pathways involved in cell proliferation.

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers synthesized various derivatives of triazole compounds, including this compound. The synthesized compounds were screened for their antimicrobial and anticancer activities. The results demonstrated that modifications to the thiophene and methylsulfanyl groups significantly influenced both antimicrobial efficacy and cytotoxicity against cancer cells .

Case Study 2: Mechanistic Insights into Anticancer Activity

Another research project focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that it activates caspase pathways leading to programmed cell death, highlighting its potential as an effective anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(methylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine and its derivatives?

The compound is synthesized via microwave-assisted alkylation of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol with methyl iodide or other alkyl halides. Key steps include:

- Microwave irradiation : Enhances reaction efficiency (e.g., 80–90% yields for derivatives) compared to conventional heating .

- Solvent and base selection : Methanol or ethanol with NaOH/K₂CO₃ as the base facilitates nucleophilic substitution at the thiol group .

- Purification : Recrystallization or chromatography is used to isolate products.

Q. Example Reaction Conditions for Derivatives

| Derivative | Alkylating Agent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4a | Methyl iodide | 89.9 | 132–134 |

| 4b | Isopropyl bromide | 87.8 | 130–132 |

| 6a | 1-Phenylethylidene chloride | 86.7 | 118–120 |

Characterization : ¹H/¹³C NMR, elemental analysis (C, H, N, S), and mass spectrometry (EI-MS) confirm purity and structure .

Q. How are spectral data contradictions resolved during structural elucidation of triazole-thiophene hybrids?

Discrepancies in NMR or MS data are addressed through:

- Comparative analysis : Cross-referencing with analogous compounds (e.g., thiophene protons resonate at δ 6.6–7.0 ppm; triazole NH₂ appears as a singlet near δ 6.2) .

- X-ray crystallography : Resolves ambiguities in regiochemistry or substituent orientation. For example, SHELX software refines crystal structures to validate bond lengths and angles .

- High-resolution MS : Differentiates isotopic patterns for sulfur-containing fragments (e.g., m/z 226.0 for [M⁺] of 4a matches theoretical values) .

Advanced Research Questions

Q. What computational tools are used to predict the bioactivity of triazole-thiophene derivatives, and how do they align with experimental results?

- Docking studies : Software like AutoDock predicts binding affinities for targets (e.g., COX-2 or fungal enzymes) by modeling interactions between the triazole-thiophene core and active sites .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on benzylidene moieties) with observed anti-fatigue or antimicrobial activity .

- Validation : Experimental IC₅₀ values from pharmacological assays (e.g., forced swimming tests in rats) are compared with computational predictions to refine models .

Q. Example SAR Insight :

- Derivatives with 2-chloro-6-fluorobenzylidene substituents show enhanced actoprotective activity (e.g., compound 6e, 86.7% yield) due to improved membrane permeability and target binding .

Q. How are crystallographic data analyzed to resolve conformational ambiguities in triazole derivatives?

- Software : SHELXL (for refinement) and ORTEP-3 (for visualization) generate thermal ellipsoid plots and hydrogen-bonding networks .

- Key parameters : Monoclinic space groups (e.g., P21/c) and unit cell dimensions (e.g., a = 11.283 Å, β = 100.96°) are refined to < 0.01 Å accuracy .

- Validation : R-factors (< 0.05) and electron density maps confirm the absence of disorder in the triazole-thiophene core .

Q. What strategies are employed to reconcile contradictory biological activity data across triazole-thiophene analogs?

- Systematic substituent variation : Testing derivatives with halogenated, methoxy, or alkyl groups identifies pharmacophoric requirements (e.g., 4-fluorobenzyl enhances lipophilicity and activity) .

- Dose-response studies : EC₅₀ values for anti-fatigue activity are compared across analogs to rule out non-specific effects .

- Mechanistic assays : Flow cytometry or enzyme inhibition tests clarify whether activity stems from membrane disruption or target-specific interactions .

Contradiction Example :

The parent compound lacks anti-fatigue activity, but N-(2-chloro-6-fluorobenzylidene) derivatives (e.g., 6e) show efficacy exceeding riboxin (a standard drug), attributed to optimized substituent bulk and polarity .

Q. How are reaction intermediates monitored in real-time during triazole-thiophene synthesis?

- GC-MS : Tracks reaction progress by detecting molecular ions (e.g., m/z 226.0 for intermediate 4a) .

- In situ NMR : Observes proton shifts during alkylation (e.g., disappearance of thiol-SH resonance at δ 3.5 ppm) .

- HPLC : Quantifies unreacted starting materials to optimize reaction termination points .

Q. Table 1: Key Pharmacological Derivatives

| Compound | Substituent | Activity (vs. Riboxin) | Reference |

|---|---|---|---|

| 6e | 2-Chloro-6-fluorobenzyl | 1.5× higher | |

| 6h | 4-Methoxybenzyl | 1.2× higher |

Q. Table 2: Crystallographic Data for Triazole Derivatives

| Compound | Space Group | Unit Cell Volume (ų) | R-factor |

|---|---|---|---|

| 6c | P21/c | 2553.1 | 0.041 |

| 6h | Monoclinic | N/A | 0.038 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.